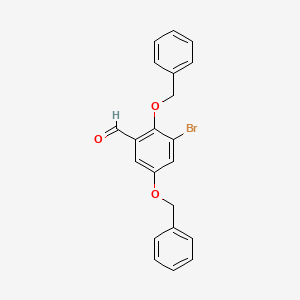
2,5-Bis(benzyloxy)-3-bromobenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Bis(benzyloxy)-3-bromobenzaldehyde: is an organic compound with the molecular formula C21H17BrO3. It is a derivative of benzaldehyde, where two benzyloxy groups are attached to the benzene ring at positions 2 and 5, and a bromine atom is attached at position 3. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(benzyloxy)-3-bromobenzaldehyde typically involves the bromination of 2,5-bis(benzyloxy)benzaldehyde. The process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like chloroform or carbon tetrachloride. The reaction is usually conducted under reflux conditions to ensure complete bromination.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
化学反応の分析
Types of Reactions:
Oxidation: 2,5-Bis(benzyloxy)-3-bromobenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The bromine atom in this compound can be substituted with other nucleophiles, such as amines or thiols, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under appropriate conditions.
Major Products:
Oxidation: Formation of 2,5-bis(benzyloxy)-3-bromobenzoic acid.
Reduction: Formation of 2,5-bis(benzyloxy)-3-bromobenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: 2,5-Bis(benzyloxy)-3-bromobenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the preparation of compounds with potential pharmaceutical applications.
Biology: In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound and its derivatives are investigated for their potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
作用機序
The mechanism of action of 2,5-Bis(benzyloxy)-3-bromobenzaldehyde depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through its functional groups. The benzyloxy groups can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the bromine atom can participate in halogen bonding interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
類似化合物との比較
2,5-Bis(benzyloxy)benzaldehyde: Lacks the bromine atom at position 3, making it less reactive in certain substitution reactions.
3-Bromo-2,5-dimethoxybenzaldehyde: Similar structure but with methoxy groups instead of benzyloxy groups, leading to different reactivity and properties.
2,5-Dibromo-3-benzyloxybenzaldehyde: Contains an additional bromine atom, which can further influence its reactivity and applications.
Uniqueness: 2,5-Bis(benzyloxy)-3-bromobenzaldehyde is unique due to the presence of both benzyloxy groups and a bromine atom, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in research and industry.
特性
CAS番号 |
647858-60-4 |
|---|---|
分子式 |
C21H17BrO3 |
分子量 |
397.3 g/mol |
IUPAC名 |
3-bromo-2,5-bis(phenylmethoxy)benzaldehyde |
InChI |
InChI=1S/C21H17BrO3/c22-20-12-19(24-14-16-7-3-1-4-8-16)11-18(13-23)21(20)25-15-17-9-5-2-6-10-17/h1-13H,14-15H2 |
InChIキー |
SOENATMRYIVGRI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C(=C2)Br)OCC3=CC=CC=C3)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pyrimidinium, 1-[2-(4-chlorophenyl)-2-oxoethyl]-4-(2-furanyl)-, bromide](/img/structure/B12583393.png)

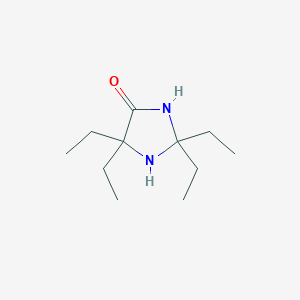
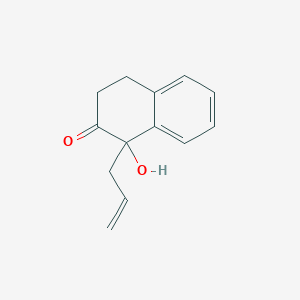
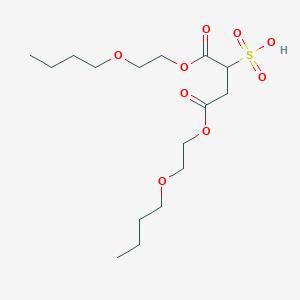
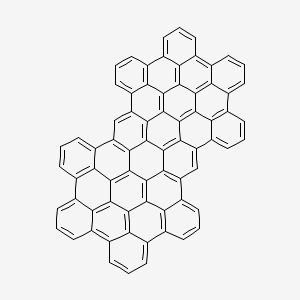
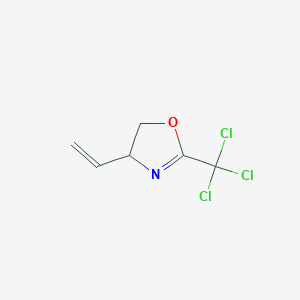
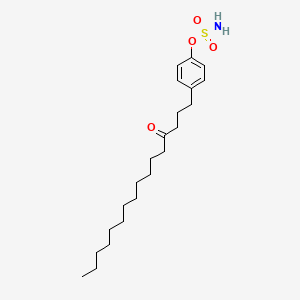
![3-Phenyl-6-(trichloromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12583444.png)
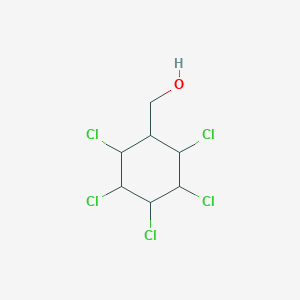
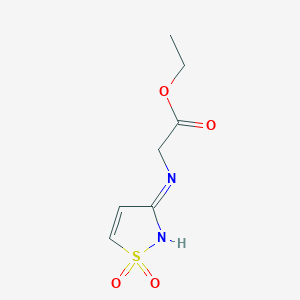
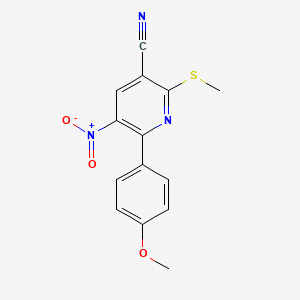
![2-({5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}amino)ethan-1-ol](/img/structure/B12583485.png)

